6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid
Overview
Description
6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is a chemical compound with the molecular formula C11H8N2O3 and a molecular weight of 216.19 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9NO3/c14-11-7-6-9 (12 (15)16)8-13 (11)10-4-2-1-3-5-10/h1-8H, (H,15,16) . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 216.19 .Scientific Research Applications
Carboxylic Acid Derivatives in Anticancer Research
Carboxylic acid derivatives, such as cinnamic acid and its analogs, have been extensively studied for their anticancer properties. The chemical flexibility of cinnamic acids allows for a wide range of reactive sites, leading to significant interest in their medicinal applications, particularly as antitumor agents. This interest is driven by their traditional and synthetic antitumor efficacy, underscoring the potential of carboxylic acid derivatives in developing anticancer treatments (De, Baltas, & Bedos-Belval, 2011).
Hydroxycinnamic Acids and Antioxidant Properties
The antioxidant properties of hydroxycinnamic acids (HCAs) and their structure-activity relationships (SARs) have been a subject of extensive research. Modifications in the aromatic ring and carboxylic function of HCAs have been shown to influence their antioxidant activity, providing valuable insights for medicinal chemistry in optimizing the structure of molecular leads for better therapeutic outcomes (Razzaghi-Asl et al., 2013).
Levulinic Acid in Drug Synthesis
Levulinic acid, a biomass-derived chemical, demonstrates flexibility and uniqueness in drug synthesis due to its carbonyl and carboxyl functional groups. It has shown potential in cancer treatment and medical materials, highlighting the use of carboxylic acid derivatives in simplifying drug synthesis and reducing costs (Zhang et al., 2021).
Mesalazine (5-ASA) in Medical Use
Mesalazine, or 5-aminosalicylic acid (5-ASA), a nonsteroidal anti-inflammatory drug, has been explored for its antioxidant, anti-inflammatory, and gastroprotective properties. This review underscores the diverse pharmacological and biological effects of 5-ASA, suggesting its potential beyond traditional applications in inflammatory bowel disease (Beiranvand, 2021).
Biocatalyst Inhibition by Carboxylic Acids
The impact of carboxylic acids on microbes, particularly in the context of biorenewable chemical production, has been reviewed, focusing on their inhibitory effects and strategies for overcoming these challenges. This research is crucial for improving microbial tolerance and optimizing industrial processes (Jarboe, Royce, & Liu, 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Mechanism of Action
Biochemical Pathways
The compound has been associated with the NF-κB/MAPK pathway, suggesting a potential role in inflammatory responses . It has been shown to decrease the release of TNF-α and IL-6 in mouse and human cells .
Pharmacokinetics
One study indicated that a related compound had good bioavailability (3074%) .
Result of Action
The compound exhibits anti-inflammatory activity, as evidenced by its ability to decrease the release of TNF-α and IL-6 in mouse and human cells . This suggests that it may have potential therapeutic applications in conditions characterized by inflammation.
Properties
IUPAC Name |
6-oxo-1-phenylpyridazine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10-7-6-9(11(15)16)12-13(10)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVYIKIZGPTVFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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